molecular formula C21H22FN3O3 B2441941 1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 627480-65-3

1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No. B2441941
CAS RN: 627480-65-3
M. Wt: 383.423
InChI Key: NKHJSPCDAZXEPN-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Structurally Diverse Libraries

The synthesis of structurally diverse libraries through alkylation and ring closure reactions is a prominent application. For example, derivatives similar to the compound have been synthesized using ketonic Mannich bases derived from 2-acetylthiophene as starting materials in alkylation and ring closure reactions. This approach has generated a wide variety of compounds, including dithiocarbamates, thioethers, and various cyclic derivatives like pyrazolines and pyridines, showcasing the versatility of these compounds in creating diverse chemical libraries (Roman, 2013).

Antimicrobial Evaluation

Another application is the antimicrobial evaluation of novel substituted derivatives. For instance, novel substituted pyrrole derivatives have been synthesized and evaluated for their in vitro antibacterial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Electroluminescent Materials

Electroluminescent materials based on similar structural frameworks have been developed for use in electronic devices. Alternating copolymers incorporating the dimethylamino propyl group have been synthesized and evaluated for their electroluminescent properties, contributing to advancements in electronic display technologies (Huang et al., 2004).

Fluorescent Dyes

The synthesis of fluorescent dyes with large Stokes shifts is another key application. Derivatives of isomeric compounds exhibiting significant Stokes shifts have been developed, indicating the potential of these compounds in fluorescent labeling and imaging applications (Rihn et al., 2012).

Nonlinear Optical Materials

Additionally, these compounds have been explored for their potential as nonlinear optical materials. Studies on the electronic absorption and fluorescence spectra of certain derivatives indicate their suitability for applications in photonics and optoelectronics, further expanding the scope of scientific research applications (Khan, Asiri, & Aqlan, 2016).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-24(2)12-5-13-25-18(15-6-3-4-7-16(15)22)17(20(27)21(25)28)19(26)14-8-10-23-11-9-14/h3-4,6-11,18,26H,5,12-13H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZKQQBBKOHNLM-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-5-(2-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

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